The compound 2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule with significant potential in medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities, particularly in the realm of drug discovery and development.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem. The molecular formula is identified as with a molecular weight of approximately 655.21 g/mol .
This compound is classified under heterocyclic compounds due to its multiple ring structures, which include pyrido[1,2-a]pyrimidine and quinazolinone moieties. Its structure suggests potential applications in pharmaceuticals, particularly as an antitumor or antimicrobial agent.
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. While specific synthetic routes for this exact compound are not extensively documented, similar compounds suggest several potential methods:
The synthesis can involve:
The molecular structure features:
The compound's structural data can be represented in various formats, including SMILES (Simplified Molecular Input Line Entry System) notation and InChI (International Chemical Identifier). For instance:
C1=CC(=O)N(C(=O)C2=CNC(=C2C(=O)N1)Cl)C(C(C)CC)SInChI=1S/C35H35ClN6O3S/c1-8-16(9-2)30(36)31(37)32(40)29(39)38/h8-9H,1H2,(H,36,37)(H,38,39)/t30-,31+,32+/m0/s1Chemical reactions involving this compound may include:
Reactions are typically monitored using techniques such as:
The mechanism of action for this compound is likely related to its ability to interact with biological targets such as enzymes or receptors involved in disease pathways. Specific mechanisms may include:
Quantitative data regarding its efficacy can be derived from in vitro studies assessing IC50 values against specific biological targets.
Key physical properties include:
Chemical properties may include:
Relevant data can be obtained from spectral analyses such as UV-visible spectroscopy and infrared spectroscopy.
This compound has potential applications in:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7